Fructo-oligosaccharide DP9
Description
Overview of Fructan Oligosaccharides and Their Chemical Diversity
Fructans are fructose-based oligosaccharides and polysaccharides produced by certain microbes and about 15% of flowering plants as a means of energy storage. nih.gov Their fundamental structure consists of a sucrose (B13894) core with an extended chain of fructosyl residues. nih.gov The chemical diversity of fructans is considerable, arising from variations in the length of the fructose (B13574) chain and the type of glycosidic linkages between the sugar units. nih.govcgiar.org
Fructans are categorized based on their degree of polymerization (DP), which is the number of monomeric units in the polymer chain. nih.gov Those with a DP of less than 10 are classified as fructo-oligosaccharides (FOS), while those with 10 or more fructose units are termed fructans. nih.gov The classification also considers the position of the glycosidic linkages. nih.gov Linear fructans with a terminal glucose unit include inulin-type (predominantly β-2,1 linkages) and levan-type (predominantly β-2,6 linkages). nih.govmegazyme.com Neo-inulin and neo-levan types have an internal glucose residue. nih.gov The structural diversity of fructans, such as the graminan-type found in cereal crops, is an area of ongoing research. nih.gov
Specific Definition and Nomenclature of Fructo-oligosaccharide DP9
This compound, also denoted as GF8, is a member of the fructo-oligosaccharide family with a precise degree of polymerization of 9. medchemexpress.comtargetmol.combioscience.co.uk This means it is composed of a chain of nine sugar units. medchemexpress.cominvivochem.com Specifically, it consists of eight fructose units linked by β(2→1) glycosidic bonds, with a single D-glucosyl unit at the non-reducing end. medchemexpress.commedchemexpress.com Its chemical formula is C54H92O46. elicityl-oligotech.com
The nomenclature "GF8" signifies a glucose-terminated fructan with eight additional fructose units. This naming convention is standard for inulin-type FOS, where 'G' represents the terminal glucose, and 'Fn' indicates the number of fructose units. wikipedia.org
Table 1: Chemical and Structural Properties of this compound
| Property | Value |
| Synonym | Fructononasaccharide, GF8 |
| Chemical Formula | C54H92O46 |
| Molecular Weight | 1477.28 g/mol |
| Degree of Polymerization (DP) | 9 |
| Structure | 8 fructose units linked by β(2→1) glycosidic bonds with a terminal D-glucosyl unit |
| CAS Number | 143625-74-5 |
This table is interactive. You can sort and filter the data.
Significance of Degree of Polymerization (DP) in FOS Research
The degree of polymerization is a critical determinant of the functional properties of fructans. knowde.com Research has shown that the prebiotic activity of fructans appears to be dependent on their DP. nih.gov Studies comparing FOS (DP 2-8) with longer-chain inulins have indicated that the different chain lengths result in distinct microbial compositions and metabolic activities. nih.gov
Specifically, FOS with a lower DP are fermented more rapidly by gut microbiota compared to those with a higher DP. oup.com As the DP increases, the rate of consumption by certain bacterial strains decreases. cdnsciencepub.com For instance, some onion varieties accumulate FOS with a higher DP (from DP3 to over DP9), while others contain mainly monosaccharides and disaccharides with low amounts of FOS. jst.go.jp This variation in FOS composition is linked to differences in the activities of enzymes involved in their synthesis and degradation. jst.go.jp
The physicochemical properties of FOS are also influenced by their DP. For example, the sweetness of FOS tends to decrease as the chain length increases. knowde.com Longer-chain FOS are less readily recognized by sweet taste receptors. knowde.com
Contextualization of this compound within Carbohydrate Science
This compound is situated within the broader scientific field of glycobiology, which studies the structure, biosynthesis, and biology of saccharides. The analysis and characterization of specific FOS like DP9 rely on advanced analytical techniques common in carbohydrate science, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and mass spectrometry (MS). researchgate.netnih.govnih.gov These methods are essential for separating and identifying oligosaccharides with varying degrees of polymerization. nih.govsciencepublishinggroup.comnih.gov
The study of FOS, including specific chain lengths like DP9, is integral to understanding plant physiology, as they serve as storage carbohydrates in many plant species. jst.go.jp Research into the enzymatic synthesis of FOS, often using fructosyltransferases, is another key area within carbohydrate science, aiming to produce FOS with specific chain lengths for various applications. scielo.br The precise structure of FOS DP9, with its defined number of fructose units and specific glycosidic linkages, makes it a valuable standard and subject for research into the structure-function relationships of carbohydrates.
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Fruβ(2-1)-[Fruβ(2-1)]7-α(2-1)Glc |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Fructo Oligosaccharide Dp9
Glycosidic Linkage Analysis and Fructosyl Unit Arrangement in FOS DP9
Fructo-oligosaccharide DP9, in its most common form, is an inulin-type fructan. Its structure is defined by a specific arrangement of nine monosaccharide units, consisting of both fructose (B13574) and glucose, linked in a precise sequence. The designation DP9 indicates a total of nine sugar residues. It is also referred to as GF8, signifying a molecule composed of a terminal Glucose (G) and eight Fructose (F) units. nih.govmedchemexpress.com
β-(2→1) Fructosyl-Fructose Linkages in Inulin-Type FOS DP9
The backbone of inulin-type FOS DP9 is a linear chain of fructose molecules. These fructosyl units are connected to each other through β-(2→1) glycosidic bonds. medchemexpress.com This specific linkage, where the anomeric carbon (C2) of one fructofuranosyl unit is linked to the oxygen attached to C1 of the adjacent fructofuranosyl unit, is the defining characteristic of inulin-type fructans. nih.govknowde.com This repetitive bonding pattern creates a flexible, helical chain structure.
Terminal D-Glucosyl Unit at the Non-Reducing End of FOS DP9
The fructosyl chain of FOS DP9 is terminated at the non-reducing end by a single D-glucosyl unit. nih.govmedchemexpress.com This glucose molecule is linked to the first fructose unit of the chain via an α-(1→2) glycosidic bond, identical to the linkage found in a sucrose (B13894) molecule. Therefore, the complete structure can be described as a sucrose molecule that has been elongated by the addition of seven further fructose units, each linked via β-(2→1) bonds.
Table 1: Key Glycosidic Linkages in Inulin-Type FOS DP9
| Linkage Type | Monosaccharide Units Involved | Location in Molecule |
| α-(1→2) | Glucose to Fructose | At the non-reducing end (Sucrose moiety) |
| β-(2→1) | Fructose to Fructose | Forms the linear backbone of the fructan chain |
Isomeric Diversity and Structural Heterogeneity within FOS DP9 Fractions
While the linear inulin-type structure is the most common, FOS DP9 fractions can exhibit significant structural diversity. This heterogeneity arises from variations in glycosidic linkages and branching, leading to several isomeric forms.
The primary types of FOS isomers include:
Inulin-type (Linear): As described above, characterized by exclusively β-(2→1) fructosyl-fructose linkages built upon a terminal sucrose unit.
Levan-type (Branched): Levan-type fructans primarily contain β-(2→6) linkages. While less common in commercial FOS preparations, the potential for a β-(2→6) branch point on the main β-(2→1) chain could create a branched, or "graminan-type," isomer of DP9. nih.gov
Neo-type (Branched): This isomeric series is built upon a "neokestose" core. nih.govnih.gov In this structure, two fructose chains are initiated from the terminal glucose unit. A β-(2→1) linked fructose chain extends from the C1 position of fructose within the initial sucrose unit, while a second fructose chain, typically initiated with a β-(2→6) linkage, extends from the C6 position of the glucose unit. nih.govnih.govresearchgate.net A neo-inulin type FOS DP9 would therefore have fructose chains of varying lengths attached to both sides of the central glucose residue.
The presence of these different isomers within a supposedly uniform FOS DP9 sample contributes to its structural heterogeneity. Analytical techniques like high-performance anion-exchange chromatography can separate these isomers, revealing multiple peaks for a given degree of polymerization, confirming the existence of a mixture of structurally distinct molecules. nih.gov
Conformational Analysis and Three-Dimensional Structure of this compound
The flexibility of the oligosaccharide chain is primarily due to rotation around the phi (φ) and psi (ψ) torsion angles of each β-(2→1) glycosidic bond. This flexibility allows the linear chain of FOS DP9 to adopt various conformations in an aqueous environment. The most favored conformation for inulin-type fructans is a loose helix or a coiled-spring structure. This helical arrangement is a consequence of the specific geometry of the β-(2→1) linkage. The exact dimensions and stability of this helix can be influenced by environmental factors such as solvent and temperature.
Advanced Spectroscopic Techniques for this compound Structural Confirmation
The definitive confirmation of the FOS DP9 structure, including its linkages and monomer composition, relies on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for FOS DP9
NMR spectroscopy provides an atomic-level view of the molecular structure. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment. nih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons. The anomeric proton of the terminal glucose unit (H-1 of Glc) typically appears as a distinct doublet at a characteristic chemical shift (around 5.4 ppm), confirming the α-configuration. researchgate.net The ¹³C NMR spectrum is crucial for identifying the carbon atoms involved in glycosidic linkages. The chemical shift of the anomeric carbons and particularly the C-2 of the fructosyl units (which are quaternary carbons) are indicative of the linkage type. nih.gov
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming connectivity.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish proton-proton correlations within each sugar ring, allowing for the assignment of all protons belonging to a specific monosaccharide unit.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for determining the glycosidic linkages. It detects long-range correlations (over 2-3 bonds) between protons and carbons. For FOS DP9, an HMBC experiment would show a correlation between the anomeric proton of the glucose unit (H-1) and the C-2 of the first fructose unit, confirming the Glc-α-(1→2)-Fru linkage. Similarly, correlations between the protons of one fructose unit (e.g., H-1) and the C-2 of the adjacent fructose unit would confirm the β-(2→1) fructosyl-fructose linkages along the chain. nih.gov
Table 2: Representative NMR Data for Structural Confirmation of Inulin-Type FOS
| Nucleus | Experiment | Structural Feature Confirmed | Expected Chemical Shift (ppm) |
| ¹H | 1D Spectrum | Anomeric proton of terminal α-Glucose | ~5.4 |
| ¹³C | 1D Spectrum | Anomeric carbon of terminal α-Glucose (C-1) | ~93 |
| ¹³C | 1D Spectrum | Quaternary carbon of internal Fructose (C-2) | ~104 |
| ¹H, ¹³C | HMBC | Glc α-(1→2) Fru linkage | Correlation between Glc H-1 and Fru C-2 |
| ¹H, ¹³C | HMBC | Fru β-(2→1) Fru linkage | Correlation between Fru H-1 and adjacent Fru C-2 |
Mass Spectrometry (MS) Applications in FOS DP9 Structural Characterization
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the structural elucidation of complex carbohydrates, including fructo-oligosaccharides (FOS) such as FOS with a degree of polymerization of 9 (DP9). This analytical technique provides detailed information regarding the molecular weight, composition, and sequence of monosaccharide units within an oligosaccharide chain. In the context of FOS DP9, MS, particularly when coupled with soft ionization techniques, allows for the precise determination of its molecular mass and aids in confirming its structural integrity.
MALDI-TOF MS for FOS DP9 Fractionation and Molecular Assignment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a highly sensitive mass spectrometry technique that has proven to be particularly effective for the analysis of oligosaccharides like FOS DP9. slu.seresearchgate.net This method is instrumental in characterizing FOS with varying degrees of polymerization and ensuring accurate molecular assignment. nih.gov
The principle of MALDI-TOF MS involves co-crystallizing the analyte (FOS DP9) with a matrix material that strongly absorbs laser energy. For the analysis of Fructo-oligosaccharides, 2,5-dihydroxy benzoic acid (2,5-DHB) has been identified as an effective matrix. nih.gov When a pulsed laser irradiates the sample, the matrix absorbs the energy and facilitates the desorption and ionization of the intact FOS DP9 molecules, primarily as singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺). These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes for them to reach the detector.
This technique is invaluable for analyzing mixtures of FOS, allowing for the separation and identification of different DP species. For a sample containing FOS DP9, MALDI-TOF MS can readily distinguish it from other FOS species with different chain lengths (e.g., DP8 or DP10) based on their distinct molecular weights.
Detailed Research Findings:
In a typical MALDI-TOF MS analysis of a FOS mixture, a series of peaks corresponding to different degrees of polymerization can be observed. For FOS DP9, which consists of a terminal glucose unit and eight fructose units, the expected monoisotopic mass can be calculated. The mass spectrum would exhibit a prominent peak corresponding to the sodium adduct of FOS DP9 ([C₅₄H₉₂O₄₆+Na]⁺).
The table below illustrates the theoretical and observed m/z values for a series of Fructo-oligosaccharides, including DP9, as might be determined by MALDI-TOF MS.
| Degree of Polymerization (DP) | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+Na]⁺) |
| 7 | C₄₂H₇₂O₃₆ | 1184.37 | 1207.36 |
| 8 | C₄₈H₈₂O₄₁ | 1346.42 | 1369.41 |
| 9 | C₅₄H₉₂O₄₆ | 1508.47 | 1531.46 |
| 10 | C₆₀H₁₀₂O₅₁ | 1670.52 | 1693.51 |
This is an interactive data table based on representative data.
The high resolution and accuracy of MALDI-TOF MS allow for the confident assignment of the molecular formula and, consequently, the degree of polymerization. Furthermore, by analyzing the distribution and intensity of the peaks, researchers can gain insights into the composition of a FOS mixture. Tandem mass spectrometry (MALDI-TOF/TOF MS) can provide further structural information by inducing fragmentation of the parent ion, which helps in elucidating the glycosidic linkages between the monosaccharide units. nih.gov
Biosynthesis and Biotechnological Production of Fructo Oligosaccharide Dp9
Natural Occurrence and Biosynthetic Pathways in Plant Systems
Fructo-oligosaccharides (FOS) are naturally present as storage carbohydrates in approximately 15% of flowering plants. researchgate.netfrontiersin.org They are found in various plant parts and their concentration can vary depending on the plant species, developmental stage, and environmental conditions. researchgate.net
FOS, including higher DP forms like DP9, accumulate in a wide range of plants. Notable examples include species from the Asteraceae family, such as Jerusalem artichoke and chicory, and Allium species like onions, garlic, and leeks. researchgate.net Cereals such as wheat and barley, as well as grasses like perennial ryegrass, are also significant accumulators of fructans. researchgate.netresearchgate.net While lower DP fructans (1-kestose, nystose) are more common, higher DP oligosaccharides up to DP9 and beyond are part of the complex mixture of fructans found in these plants, particularly in storage organs and stems. researchgate.net
Table 1: Plant Varieties with Notable Fructo-oligosaccharide (FOS) Accumulation
| Plant Family | Common Name | Primary Storage Location | FOS Types Present |
|---|---|---|---|
| Asteraceae | Jerusalem Artichoke | Tubers | Inulin-type (DP3-DP50+) |
| Asteraceae | Chicory | Roots | Inulin-type (DP3-DP60+) |
| Amaryllidaceae | Onion, Garlic, Leek | Bulbs | Inulin (B196767) and neokestose (B12072389) series |
| Poaceae | Wheat, Barley | Stems, Grains | Graminan and neokestose series |
This table is generated based on data found in search results. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
The biosynthesis of FOS in the plant vacuole is a multi-step enzymatic process. mdpi.com The synthesis of a complex molecule like Fructo-oligosaccharide DP9 involves the sequential action of several key fructosyltransferase enzymes.
Table 2: Key Enzymes in Plant Fructo-oligosaccharide Biosynthesis
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Sucrose (B13894):Sucrose 1-Fructosyltransferase | 1-SST | 2.4.1.99 | Initiates fructan synthesis by producing 1-kestose (B104855) from sucrose. |
| Fructan:Fructan 1-Fructosyltransferase | 1-FFT | 2.4.1.100 | Elongates the fructan chain by transferring fructose (B13574) units. |
This table is generated based on data found in search results. mdpi.com
The synthesis of all inulin-type fructans begins with the action of Sucrose:Sucrose 1-Fructosyltransferase (1-SST). mdpi.com This enzyme catalyzes the transfer of a fructosyl group from one sucrose molecule to another. This reaction produces the trisaccharide 1-kestose (GF2) and releases a molecule of glucose. mdpi.com The activity of 1-SST is the foundational step, creating the necessary precursor for the synthesis of all higher DP fructo-oligosaccharides, including DP9.
Once 1-kestose is formed, chain elongation is carried out primarily by Fructan:Fructan 1-Fructosyltransferase (1-FFT). mdpi.com This enzyme facilitates the transfer of a fructose unit from a donor fructan molecule (e.g., 1-kestose or a higher DP FOS) to an acceptor fructan molecule, extending the chain by one unit. Through a series of sequential transfers catalyzed by 1-FFT, the fructan chain is elongated step-by-step from 1-kestose (GF2) to nystose (B80899) (GF3), and progressively to this compound (GF8). nih.gov
In some plants, particularly grasses, Fructan:Fructan 6G-Fructosyltransferase (6G-FFT) also plays a role. researchgate.netnih.gov This enzyme is involved in the synthesis of neokestose-based fructans, which are structurally different from the linear inulin series. mdpi.comnih.gov The coordinated action of 1-SST, 1-FFT, and sometimes 6G-FFT allows plants to synthesize a diverse range of fructan structures and chain lengths. researchgate.netnih.gov
Enzymatic Synthesis of this compound in Plants
Enzymatic Synthesis of this compound from Defined Substrates
Beyond natural plant sources, Fructo-oligosaccharides can be produced biotechnologically through enzymatic synthesis. This process typically utilizes microbial enzymes with fructosyltransferase activity to convert a simple, defined substrate like sucrose into a mixture of FOS products. frontiersin.orgresearchgate.net
The core of this process is the transfructosylation reaction, where an enzyme transfers fructose units from sucrose to a growing FOS chain. ntnu.no Enzymes such as β-fructofuranosidase (EC 3.2.1.26) and fructosyltransferase (EC 2.4.1.9), often sourced from fungi like Aspergillus niger or Aureobasidium pullulans, are widely used for industrial FOS production. researchgate.netku.ac.th
The enzymatic reaction on a sucrose substrate does not yield a single product but rather a mixture of FOS with varying degrees of polymerization, including 1-kestose (DP3), nystose (DP4), 1F-fructofuranosylnystose (DP5), and longer chains up to DP9 and higher. frontiersin.orgntnu.no The composition of the final product mixture is highly dependent on the reaction conditions. By carefully controlling parameters such as pH, temperature, substrate concentration, and reaction time, the process can be optimized to favor the production of FOS with a higher degree of polymerization. ceon.rs For instance, high initial sucrose concentrations (e.g., 400-700 g/L) are often used to promote the transferase activity of the enzyme over its hydrolytic activity, leading to a higher yield of FOS, including DP9. researchgate.netceon.rs
Table 3: Representative Parameters for Enzymatic FOS Synthesis from Sucrose
| Enzyme Source | Substrate Conc. (g/L) | Temperature (°C) | pH | Max FOS Yield (%) |
|---|---|---|---|---|
| Aspergillus niger | 400 | 40 | 5.5 | ~55% |
| Aspergillus sp. N74 | 700 | 60 | 5.5 | 76% |
This table synthesizes data from multiple studies on enzymatic FOS production. researchgate.netntnu.noceon.rs
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | GF8 |
| Sucrose | GF |
| Glucose | G |
| Fructose | F |
| 1-Kestose | 1-Kestotriose, GF2 |
| Nystose | 1,1-Kestotetraose, GF3 |
| 1F-Fructofuranosylnystose | 1,1,1-Kestopentaose, GF4 |
| Neokestose | 6G-kestotriose, nK |
Fructosyltransferase (FTase) Activity and Specificity for FOS DP9 Elongation
Fructosyltransferases (FTases) are the principal enzymes responsible for the synthesis of fructo-oligosaccharides, including FOS DP9. mdpi.com These enzymes catalyze a transfructosylation reaction, which involves two main steps. Initially, the enzyme cleaves the β-(2,1) glycosidic bond in a sucrose molecule, releasing glucose and forming a stable fructosyl-enzyme intermediate. mdpi.com Subsequently, the fructosyl moiety is transferred to an acceptor molecule. This acceptor can be water (hydrolysis) or, more importantly for FOS synthesis, another sucrose molecule or an existing FOS chain (transfructosylation). mdpi.commdpi.com
The elongation to FOS DP9 is a sequential process. The initial reaction involves the transfer of a fructosyl unit to a sucrose molecule, forming the trisaccharide 1-kestose (DP3). This newly formed FOS then acts as the acceptor for another fructosyl unit, yielding nystose (DP4). This process continues, with the FOS chain being extended one fructose unit at a time, through to FOS DP9 and potentially longer oligomers. The composition of the final FOS mixture, including the proportion of DP9, is highly dependent on the specificity of the FTase, the concentration of the substrate (sucrose), and other reaction conditions like temperature and pH. mdpi.com Enzymes with high transfructosylation activity relative to their hydrolytic activity are crucial for achieving higher degrees of polymerization (DP). mdpi.com
β-Fructofuranosidase (EC 3.2.1.26) and β-D-Fructosyltransferase (EC 2.4.1.9) in FOS DP9 Production
Two main classes of enzymes are utilized for the industrial production of FOS: β-fructofuranosidases (FFases, EC 3.2.1.26) and β-D-fructosyltransferases (FTases, EC 2.4.1.9). mdpi.comnih.govfrontiersin.org
β-Fructofuranosidases (FFases) , commonly known as invertases, possess both hydrolytic and transfructosylating capabilities. mdpi.commdpi.com Their primary role in nature is the hydrolysis of sucrose into glucose and fructose. However, under conditions of high sucrose concentration (typically above 50% w/v), their catalytic activity shifts towards transfructosylation. mdpi.comnih.gov This shift is critical for FOS synthesis, as it promotes the transfer of fructosyl residues to growing FOS chains rather than to water, enabling the elongation required to produce FOS DP9. mdpi.commdpi.com
β-D-Fructosyltransferases (FTases) exhibit a much higher ratio of transfructosylation to hydrolysis activity compared to FFases. nih.gov This inherent specificity makes them highly efficient catalysts for FOS production, leading to higher yields and potentially longer-chain FOS like DP9. nih.gov These enzymes are predominantly found in fungi and are the preferred choice for commercial FOS synthesis due to their efficiency. nih.govnih.gov
The enzymatic synthesis of FOS is a dynamic process where multiple reactions occur simultaneously, with the newly formed FOS acting as both acceptors for further elongation and potential donors for other reactions. mdpi.com
Inulosucrase (EC 2.4.1.9) and Levansucrase (EC 2.4.1.10) in FOS DP9 Synthesis
Inulosucrases and levansucrases are specific types of fructosyltransferases that synthesize fructans with distinct glycosidic linkages. mdpi.com
Inulosucrase (EC 2.4.1.9) catalyzes the transfer of fructosyl units from sucrose to form β-(2,1) linkages, resulting in the synthesis of inulin-type fructans. mdpi.comnih.gov While often associated with the production of high-molecular-weight inulin, these enzymes also generate a spectrum of inulin-type FOS. nih.gov The reaction mechanism can be non-processive, meaning the enzyme releases the growing oligosaccharide chain after each fructosyl addition, leading to an accumulation of FOS with varying DPs, which can include DP9. researchgate.net Bacterial inulosucrases, such as those from Lactobacillus reuteri, have been shown to produce both high-molecular-weight inulin and a range of FOS. nih.gov
Levansucrase (EC 2.4.1.10) synthesizes levan-type fructans by creating β-(2,6) glycosidic linkages. mdpi.com Similar to inulosucrases, levansucrases can produce both high-molecular-weight levan (B1592505) polymer and a series of levan-type FOS. mdpi.com The production of specific chain lengths like DP9 is influenced by the enzyme's properties and reaction conditions. uea.ac.uk
The table below summarizes the key enzymes involved in FOS DP9 biosynthesis.
Table 1: Key Enzymes in this compound Production| Enzyme Class | EC Number | Primary Action | Linkage Type | Relevance to FOS DP9 |
|---|---|---|---|---|
| β-Fructofuranosidase | 3.2.1.26 | Hydrolysis & Transfructosylation | β-(2,1) | Synthesizes FOS at high sucrose concentrations. |
| β-D-Fructosyltransferase | 2.4.1.9 | Transfructosylation | β-(2,1) | Highly efficient for producing a range of FOS, including longer chains. |
| Inulosucrase | 2.4.1.9 | Transfructosylation | β-(2,1) | Produces inulin-type FOS of varying chain lengths. |
| Levansucrase | 2.4.1.10 | Transfructosylation | β-(2,6) | Produces levan-type FOS of varying chain lengths. |
Engineering of Enzyme Determinants for Enhanced this compound Production and Specificity
To improve the efficiency and specificity of FOS production, significant research has focused on enzyme engineering. mdpi.com Techniques such as site-directed mutagenesis and computational protein design are employed to modify key amino acid residues within the enzyme's active site. mdpi.comuea.ac.uk The goals of this engineering are multifaceted: to increase the transfructosylation-to-hydrolysis ratio, to enhance enzyme stability under industrial process conditions, and to control the chain length of the FOS products. mdpi.com
For the targeted production of FOS DP9, enzyme engineering could be used to alter the substrate-binding cavity to favor the processive elongation up to nine fructose units before releasing the final product. By modifying residues that influence the binding of longer-chain oligosaccharides, it is possible to shift the product profile towards a higher yield of a specific DP, such as DP9. mdpi.com For instance, mutations in levansucrase have been shown to alter the degree of polymerization of the resulting fructans. mdpi.com
Microbial Biotransformation Systems for this compound Production
The commercial production of FOS relies heavily on microbial fermentation to generate the necessary enzymes. mdpi.comnih.gov Microorganisms are preferred sources due to their rapid growth, high enzyme yields, and the relative ease of process optimization and genetic modification. mdpi.com The process can be conducted using either whole microbial cells (free or immobilized) or purified enzymes extracted from the fermentation broth. mdpi.comresearchgate.net
Fungal and Bacterial Strains Exhibiting Fructosyltransferase Activity
A wide array of microorganisms, particularly filamentous fungi, are known to produce enzymes with fructosyltransferase activity suitable for FOS synthesis. mdpi.comnih.gov Fungal sources are dominant in industrial applications. nih.govnih.gov Bacteria and yeasts have also been identified as potent producers of these enzymes. mdpi.comnih.gov
The table below lists some of the key microbial genera and species involved in producing enzymes for FOS synthesis.
Table 2: Microbial Strains with Fructosyltransferase Activity| Microbial Group | Genus | Species Examples |
|---|---|---|
| Fungi | Aspergillus | A. niger, A. oryzae, A. japonicus |
| Aureobasidium | A. pullulans | |
| Penicillium | P. citrinum | |
| Fusarium | F. oxysporum | |
| Bacteria | Lactobacillus | L. reuteri |
| Bacillus | B. subtilis, B. macerans | |
| Zymomonas | Z. mobilis | |
| Yeast | Rhodotorula | Rhodotorula sp. |
| Cryptococcus | Cryptococcus sp. |
This table is not exhaustive but represents commonly cited microorganisms. mdpi.comnih.govnih.gov
Aspergillus niger and Aureobasidium pullulans in FOS Synthesis
Among the many microbial sources, Aspergillus niger and Aureobasidium pullulans are two of the most extensively studied and commercially utilized fungi for FOS production. nih.govmdpi.com
Aspergillus niger : Strains of A. niger, such as ATCC 20611, are industrial workhorses for FOS production. mdpi.comnih.gov This fungus produces β-fructofuranosidase with exceptionally high transfructosylation activity. nih.govnih.gov The enzyme is typically intracellular or mycelium-bound, and whole-cell biocatalysts are often used for the biotransformation of sucrose into FOS. researchgate.net Research has demonstrated that optimizing reaction conditions such as sucrose concentration (e.g., 600 g/L), pH, and temperature can lead to high FOS yields. researchgate.net Engineered strains of A. niger have also been developed to enhance FOS purity by co-expressing enzymes that consume the glucose byproduct. nih.gov
Aureobasidium pullulans : This yeast-like fungus is another significant producer of enzymes for FOS synthesis. nih.govresearchgate.net A. pullulans is known to secrete fructosyltransferases, making enzyme recovery potentially simpler. researchgate.net Studies using whole cells of A. pullulans have reported FOS yields of over 60% (g FOS/g sucrose). nih.govresearchgate.net The production of FOS by this fungus is often linked with the synthesis of its primary exopolysaccharide, pullulan, with FOS being generated as a byproduct from the sucrose substrate. mdpi.com Fermentation conditions, particularly dissolved oxygen concentration, have been shown to significantly impact FOS yields in A. pullulans cultures. nih.gov
Fermentation Strategies for Optimized this compound Yields
The yield and specific characteristics of FOS, including the proportion of DP9, are highly dependent on the fermentation strategy employed. The choice between different fermentation techniques and bioreactor operations can significantly impact process efficiency, cost, and final product composition.
Submerged fermentation (SmF) and solid-state fermentation (SSF) are two primary methods for microbial cultivation to produce enzymes or metabolites like FOS.
Submerged Fermentation (SmF) involves growing microorganisms in a liquid medium rich in nutrients. This is the most common method for producing enzymes from microorganisms. mdpi.com It allows for easier control of process parameters such as pH, temperature, and oxygen transfer. However, SmF typically requires higher capital investment and generates a larger volume of wastewater. researchgate.netbohrium.com
Solid-State Fermentation (SSF) involves the growth of microorganisms on solid substrates with low moisture content. nih.gov This method is often preferred for fungal cultures as it mimics their natural habitat. researchgate.net SSF is generally more cost-effective, requires simpler fermenter designs, and consumes less water and energy. researchgate.netnih.gov For FOS production, SSF could utilize agro-industrial wastes as substrates, potentially lowering raw material costs. nih.gov
| Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
|---|---|---|
| Principle | Microorganisms grow in a liquid nutrient broth. | Microorganisms grow on a solid substrate with minimal free water. nih.gov |
| Water Usage | High | Low, leading to reduced wastewater treatment costs. researchgate.net |
| Cost | Higher capital and operational costs. | Lower costs due to simpler fermenter design and potential use of waste substrates. researchgate.netnih.gov |
| Product Concentration | Generally lower, requiring more effort in downstream processing. | Often results in higher product concentration. nih.gov |
| Contamination Risk | Higher due to the nature of the liquid medium. | Lower due to low moisture content. nih.gov |
| Process Control | Easier to control parameters like pH, temperature, and aeration. | More challenging to control and monitor. |
The operation of a bioreactor can be managed in batch, fed-batch, or continuous modes, each with distinct advantages and disadvantages for FOS DP9 production.
Batch Operation is the simplest mode, where all nutrients are provided at the start of the process in a closed system. infors-ht.commicrobenotes.com The reaction proceeds until the nutrients are depleted or product inhibition occurs. infors-ht.com This method is easy to set up and manage, with a lower risk of contamination. fermentorchina.com However, productivity is often limited by downtime between batches for cleaning and sterilization. patsnap.com
Continuous Operation involves the constant addition of fresh medium to the bioreactor while simultaneously removing the culture broth containing the product. microbenotes.compatsnap.com This maintains a steady state, allowing for continuous production and potentially higher productivity and efficiency. infors-ht.compatsnap.com For FOS production, a continuous process could ensure a consistent product quality and a higher space-time yield. infors-ht.com However, it is more complex to operate, requires precise control to prevent washout of the culture, and has a higher risk of contamination over long operational periods. infors-ht.compatsnap.com
| Parameter | Batch Bioreactor Operation | Continuous Bioreactor Operation |
|---|---|---|
| Nutrient Addition | All nutrients are added at the beginning. infors-ht.com | Nutrients are added continuously throughout the process. microbenotes.com |
| System Type | Closed system. infors-ht.com | Open system. microbenotes.com |
| Productivity | Lower due to downtime between batches. patsnap.com | Higher due to uninterrupted operation. patsnap.com |
| Process Control | Simpler to manage and control. fermentorchina.com | Complex; requires sophisticated monitoring to maintain a steady state. patsnap.com |
| Product Consistency | Can have batch-to-batch variation. patsnap.com | Generally high consistency once a steady state is achieved. hp-ne.com |
| Contamination Risk | Lower risk as the system is closed for the duration of the process. fermentorchina.com | Higher risk due to prolonged operation and open system nature. patsnap.com |
Enzyme Immobilization Techniques for Continuous this compound Production
For continuous production of FOS, particularly in enzymatic processes, immobilizing the enzyme is a critical strategy. Immobilization involves attaching the enzyme to an insoluble solid support material, which offers several advantages. mdpi.com It simplifies the separation of the enzyme from the product, allows for enzyme reuse, and often enhances the enzyme's stability against changes in temperature and pH. nih.govmdpi.com This makes continuous flow-through reactions, such as in packed-bed reactors, feasible and economically viable. mdpi.com
Common methods for enzyme immobilization include:
Adsorption: The enzyme is physically bound to the support via weak forces like van der Waals or hydrophobic interactions. This method is simple, but the enzyme can sometimes leach from the support.
Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, creating a very stable system with minimal leaching. nih.gov
Entrapment: The enzyme is trapped within the porous matrix of a polymer or gel. This method protects the enzyme from the external environment but can sometimes lead to mass transfer limitations. nih.gov
Cross-linking: Enzyme molecules are linked to each other to form large, insoluble aggregates.
By immobilizing fructosyltransferase or levansucrase in a reactor, a continuous stream of sucrose solution can be passed through, enabling constant production of FOS. This approach improves productivity and reduces downstream processing costs associated with separating the enzyme from the final product. mdpi.com
Purification Methodologies for Isolating this compound
The product mixture from either fermentation or enzymatic synthesis of FOS is complex, containing not only the desired FOS DP9 but also residual sucrose, monosaccharides (glucose and fructose), and FOS of varying chain lengths. researchgate.net Therefore, effective purification methods are essential to isolate FOS DP9.
Several techniques have been developed for FOS purification:
Chromatography: Various chromatographic methods are effective for separating sugars. Size-exclusion chromatography separates molecules based on their size, making it suitable for isolating higher DP FOS like DP9 from smaller sugars. mdpi.com Anion-exchange chromatography and hydrophilic interaction chromatography are also utilized. mdpi.com High-speed counter-current chromatography (HSCCC) has also been developed as an efficient method for FOS isolation. mdpi.com
Membrane Filtration: Techniques like ultrafiltration can be used to separate components based on molecular weight. A membrane with a specific molecular weight cut-off (MWCO) can be selected to retain the enzyme and larger FOS while allowing smaller sugars like glucose and fructose to pass through. researchgate.netifoodmm.com
Microbial Treatment: This method uses microorganisms, such as certain yeasts (Saccharomyces cerevisiae), that selectively consume the monosaccharides and residual sucrose in the mixture without degrading the FOS. researchgate.net This biological purification can significantly increase the purity of the final FOS product.
Adsorption: Materials like activated charcoal and ion-exchange resins can be used to remove impurities, including colored compounds and salts, from the FOS solution. researchgate.netifoodmm.com
Achieving a high purity of a specific oligomer like FOS DP9 often requires a combination of these methods in a multi-step downstream processing strategy.
Enzymatic and Microbial Metabolism of Fructo Oligosaccharide Dp9
Enzymatic Hydrolysis of FOS DP9
The breakdown of FOS DP9 is facilitated by specific enzymes that target the glycosidic bonds linking its fructose (B13574) units.
Fructan exohydrolases (FEHs) and invertases are closely related enzymes belonging to family 32 of glycoside hydrolases, but they exhibit distinct functional roles in carbohydrate metabolism. nih.gov Invertases (also known as β-fructosidases) primarily catalyze the irreversible hydrolysis of sucrose (B13894) into glucose and fructose. nih.govnih.gov While they can act on fructans, their preference is for the glucose-fructose linkage in sucrose. nih.gov
In contrast, Fructan Exohydrolases (FEHs) are specialized for the degradation of fructans. nih.gov These enzymes work by hydrolyzing the terminal fructosyl moieties from a fructan chain, such as FOS DP9. nih.govnih.gov Plant-based FEHs, for instance, typically have no invertase activity and only cleave the terminal fructose-fructose linkages found in fructans. nih.gov Microbial inulinases, a type of fructanase, also demonstrate a higher specificity for fructans like inulin (B196767) compared to sucrose. nih.gov Therefore, the primary enzymatic degradation of the β(2,1) linkages in a linear FOS like DP9 is carried out by FEHs, which systematically break down the chain.
Fructan-active enzymes (FAZY) exhibit specificity based on the type of glycosidic linkage and the degree of polymerization (DP) of the substrate. researchgate.net Studies on various enzymatic preparations have shown a preferential hydrolysis for β(2,1) linkages, which are characteristic of inulin-type fructans and linear FOS, including DP9. researchgate.net Furthermore, these enzymes often degrade lower molecular weight fructans more efficiently than high DP polymers. researchgate.net
The structural characteristics of the fructan also influence enzyme specificity. For example, some commercial endo-inulinases that effectively hydrolyze linear fructans from sources like chicory show no activity on the complex, branched fructans found in agave. researchgate.net A specific Fructan Exohydrolase identified in maize (Zm-6&1-FEH2) demonstrated the ability to degrade both inulin-type (β-2,1 linkages) and levan-type (β-2,6 linkages) fructans. mdpi.com This indicates that the catabolism of FOS DP9 is dependent on the availability of enzymes with the correct specificity for its linear structure and β(2,1) linkages.
Microbial Fermentation Kinetics of Fructo-oligosaccharide DP9 in vitro
Since FOS are not digested in the upper gastrointestinal tract, they reach the colon intact where they are fermented by the resident microbiota. nih.gov The kinetics of this fermentation are influenced by the degree of polymerization of the FOS chain.
In vitro studies using human small intestinal microbiota have shown that the degradation rate of fructo-oligosaccharides is inversely related to their degree of polymerization. researchgate.netnih.gov Shorter-chain FOS are fermented more rapidly than longer-chain ones. researchgate.netnih.gov
For instance, after 5 hours of fermentation, between 29% and 89% of FOS with a DP of 4-8 were utilized by the microbiota. researchgate.netnih.gov In contrast, the breakdown of FOS with a DP of 9 (FOS DP9) and higher (DP≥10) was significantly slower, with degradation only beginning after 7 hours of incubation. researchgate.netnih.gov This delayed onset of fermentation for higher DP fructans suggests that they are utilized more distally in the colon.
Table 1: In Vitro Degradation of FOS by Human Small Intestinal Microbiota This interactive table shows the percentage of remaining FOS of different degrees of polymerization (DP) over a 24-hour fermentation period, based on data from five subjects. researchgate.net
| Fermentation Time (hours) | FOS DP3 Remaining (%) | FOS DP4-8 Remaining (%) | FOS DP9 Remaining (%) | FOS DP10-20 Remaining (%) |
|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 |
| 5 | 25 | 45 | 95 | 100 |
| 7 | 10 | 20 | 80 | 98 |
| 9 | 5 | 10 | 65 | 90 |
The fermentation of FOS is carried out by specific members of the gut microbial community. nih.gov Microbial consortia, which are complex communities of microorganisms, are crucial for the complete breakdown of these carbohydrates. nih.govnih.gov The composition of an individual's microbiota significantly influences the rate and outcome of FOS fermentation, leading to subject-dependent responses. researchgate.netnih.gov
Modulation of Microbial Community Structure by this compound
As a prebiotic, FOS DP9 can selectively modulate the composition and activity of the gut microbiota, leading to changes in the bacterial community structure. nih.gov The fermentation of FOS provides a carbon source for specific beneficial bacteria, promoting their growth and activity. nih.gov
Selective Stimulation of Commensal Bacteria (e.g., Bifidobacterium, Lactobacillus) by FOS DP9
The capacity of gut microbes to metabolize fructans is highly dependent on the bacterial species and strain, as well as the DP of the substrate. nih.govresearchgate.netnih.gov Generally, long-chain fructans like FOS DP9 are fermented more slowly and by a more specialized subset of the microbiota compared to their short-chain counterparts. wur.nl
Bifidobacterium : This genus is well-known for its ability to ferment FOS. nih.govnih.govnih.gov However, utilization patterns vary significantly among species. Some species, such as Bifidobacterium adolescentis, have demonstrated the ability to degrade a wide range of FOS fractions and even partially degrade high-DP inulin. nih.govresearchgate.net In contrast, other strains may preferentially metabolize shorter-chain FOS. nih.gov Studies on inulin, a high-DP fructan mixture that includes chains of DP9 and longer, show a consistent stimulation of Bifidobacterium growth, particularly species like B. longum. nih.govmdpi.com Research using fecal inocula from infants has shown that the microbiota can degrade native inulin oligomers up to DP9. nih.gov
Lactobacillus : Similar to bifidobacteria, the ability of Lactobacillus species to ferment fructans is strain-specific. nih.govmdpi.com While many strains readily consume scFOS, the capacity to degrade longer chains like DP9 is less common. nih.gov However, specific strains of Ligilactobacillus agilis (formerly Lactobacillus agilis) have been shown to vigorously ferment and completely degrade long-chain inulin, consuming oligomers with a DP range of 8 to 12 over a 24-hour period. escholarship.org
The selective fermentation of higher-DP fructans is attributed to the specific enzymatic machinery possessed by these bacteria, such as extracellular beta-fructosidases, which are required to break down the longer polysaccharide chains before transport and intracellular metabolism. escholarship.org
Table 1: Examples of Commensal Bacteria and their Fructan Utilization
| Genus | Species/Strain | Substrate Preference | Citation(s) |
|---|---|---|---|
| Bifidobacterium | B. adolescentis | Degrades a wide range of FOS fractions and partially degrades inulin. | nih.govresearchgate.net |
| Bifidobacterium | B. longum | Stimulated by long-chain inulin. | nih.govmdpi.com |
| Ligilactobacillus | L. agilis YZ050 | Ferments and degrades long-chain inulin (DP8-12). | escholarship.org |
| Lactobacillus | L. paracasei 1195 | Preferentially metabolizes short-chain FOS (DP3, DP4); does not metabolize DP5. | nih.gov |
Identification of Novel this compound Consumers (e.g., Blautia species)
Beyond the well-established prebiotic effects on Bifidobacterium and Lactobacillus, recent research has identified other key commensal bacteria capable of metabolizing fructans. The genus Blautia, a member of the Lachnospiraceae family, has emerged as a significant consumer of these carbohydrates. researchgate.netnih.gov
Studies have demonstrated that various Blautia species can ferment both short-chain FOS and high-DP inulin. researchgate.net This metabolic capability varies at the species level; for instance, Blautia massiliensis and Blautia faecis have been shown to grow on both FOS and inulin as sole carbon sources. researchgate.net As a prominent member of the healthy gut microbiota, Blautia's ability to utilize a range of fructans, including higher-DP structures, underscores its important role in carbohydrate metabolism and the production of beneficial metabolites. mdpi.com
Dynamics of Microbial Population Shifts in Response to FOS DP9 Provision
The introduction of a specific substrate like FOS DP9 can induce significant shifts in the composition and function of the gut microbial community. The fermentation of high-DP fructans tends to promote a different consortium of bacteria compared to scFOS.
Supplementation with high-DP fructans has been shown to increase not only the abundance of Bifidobacteriaceae but also other beneficial groups such as lactate-producing bacteria belonging to the Enterococcaceae, Streptococcaceae, and Lactobacillaceae families. mdpi.com The slower fermentation rate of longer-chain fructans allows them to reach more distal parts of the colon, potentially supporting a wider range of microbes.
Metabolic By-products of this compound Fermentation
Production of Short-Chain Fatty Acids (SCFAs): Acetate (B1210297), Propionate (B1217596), Butyrate (B1204436)
The primary metabolic end-products of FOS DP9 fermentation by the gut microbiota are short-chain fatty acids (SCFAs), which play crucial roles in host health. The main SCFAs produced are acetate, propionate, and butyrate. mdpi.commdpi.com
The DP of the fructan substrate influences the profile of SCFAs produced. While all fructans lead to SCFA production, those with a higher DP, such as FOS DP9 and inulin, are particularly effective at stimulating the production of propionate and butyrate. mdpi.com In contrast, scFOS fermentation tends to yield higher relative amounts of acetate and lactate. mdpi.comnih.gov In vitro fermentation of a specific FOS/inulin DP9 fraction by small intestinal microbiota resulted primarily in the production of acetate. wur.nl FOS fermentation, in general, has been shown to yield higher levels of butyrate compared to the fermentation of other soluble fibers like citrus pectin. nih.gov
Table 2: SCFA Production from Fructans of Varying DP
| Fructan Type | Primary SCFA/Organic Acid Products | Citation(s) |
|---|---|---|
| Short-Chain FOS (scFOS) | Acetate, Lactate | mdpi.comnih.gov |
| FOS/Inulin DP9 | Acetate | wur.nl |
| High-DP Fructans (Inulin) | Acetate, Propionate, Butyrate | mdpi.com |
Pathways for SCFA Production from FOS DP9 (e.g., Butyrate Kinase Pathway)
The SCFAs generated from FOS DP9 fermentation are produced through distinct microbial metabolic pathways. Following the initial hydrolysis of the fructan chain into fructose and glucose, these monosaccharides enter central glycolytic pathways, producing pyruvate. Pyruvate is then converted into acetyl-CoA, a key intermediate for SCFA synthesis.
Acetate is primarily synthesized from acetyl-CoA via pathways involving phosphotransacetylase and acetate kinase, or through the Wood-Ljungdahl pathway. researchgate.netnih.gov
Propionate can be formed via several routes, most notably the succinate (B1194679) pathway (common in Bacteroidetes) or the acrylate (B77674) pathway. researchgate.netnih.gov
Butyrate is synthesized mainly through the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net This intermediate is then converted to butyryl-CoA, which is ultimately converted to butyrate. The final step is often catalyzed by enzymes such as butyrate kinase or butyryl-CoA:acetate CoA-transferase. nih.gov Research has shown that FOS fermentation specifically upregulates key enzymes involved in the butyrate kinase pathway. nih.gov
Other Microbial Metabolites Generated from FOS DP9
In addition to the three main SCFAs, the microbial fermentation of FOS DP9 and other fructans can generate other important metabolites.
Lactate (Lactic Acid) : Lactate is a significant product of fermentation, particularly by Bifidobacterium and Lactobacillus species. nih.govmdpi.com It can serve as a substrate for other bacteria, which convert it into butyrate in a process known as cross-feeding. nih.gov
Succinate (Succinic Acid) : This organic acid is another intermediate and end-product of anaerobic fermentation. nih.gov Like lactate, succinate can be utilized by other members of the microbiota and converted into propionate. nih.govnih.gov
Formate (Formic Acid) : Formate is also produced during the fermentation of carbohydrates by certain gut microbes, including Bifidobacteria. mdpi.comnih.govmdpi.com
Ethanol (B145695) : Some bacteria, such as Blautia, can produce ethanol as a final product of glucose fermentation. nih.gov
Enzymatic Machinery of FOS DP9-Utilizing Microorganisms
The enzymatic breakdown of fructo-oligosaccharides (FOS) is a critical step for their utilization by gut microorganisms. This process is primarily carried out by a specific class of enzymes known as glycoside hydrolases.
The Glycoside Hydrolase Family 32 (GH32) is a significant family of carbohydrate-active enzymes responsible for the hydrolysis of fructans. nih.govresearchgate.net These enzymes cleave the β-(2,1) glycosidic bonds that link the fructose units in fructo-oligosaccharides. fao.org The GH32 family includes several types of enzymes with varying substrate specificities, such as invertases, levanases, and inulinases. mdpi.comnih.gov
In the context of high-degree of polymerization (DP) FOS like DP9, endo-inulinases (EC 3.2.1.7) are particularly relevant. Unlike exo-inulinases that cleave terminal fructose units, endo-inulinases hydrolyze internal glycosidic bonds within the fructan chain. nih.gov This mode of action results in the production of a series of shorter-chain FOS. uliege.beresearchgate.net It is through the action of endo-inulinases on longer-chain fructans like inulin that FOS with a DP of up to 9 can be generated. mdpi.com Therefore, it is plausible that microorganisms capable of metabolizing FOS DP9 possess endo-inulinases or other GH32 enzymes with a preference for longer-chain fructans.
The ability of different microbial species to utilize FOS of varying lengths is highly dependent on the specific GH32 enzymes they produce. Studies have shown that the degree of polymerization of FOS significantly affects the growth of various gut bacteria, with some species being more adept at metabolizing longer-chain FOS than others. nih.gov
Table 1: Examples of Glycoside Hydrolase Family 32 Enzymes Involved in Fructan Metabolism
| Enzyme Type | EC Number | Action | Relevance to High DP FOS |
| Endo-inulinase | 3.2.1.7 | Hydrolyzes internal β-(2,1) linkages in inulin and other fructans. | Key enzyme for the breakdown of high DP FOS into smaller, more readily metabolizable fragments. |
| Exo-inulinase | 3.2.1.80 | Cleaves terminal fructose residues from the non-reducing end of fructans. | May act on the products of endo-inulinase activity to release free fructose. |
| β-fructofuranosidase | 3.2.1.26 | Hydrolyzes terminal, non-reducing β-D-fructofuranosyl residues in β-D-fructofuranosides. | Can act on sucrose and short-chain FOS. Its role in direct DP9 hydrolysis is less clear. |
Upon degradation of FOS by GH32 enzymes, the resulting fructose and glucose are transported into the bacterial cell and enter central metabolic pathways. Metagenomic and transcriptomic analyses of gut microbiota in response to FOS have revealed increased expression of genes involved in carbohydrate metabolism. uliege.be Key enzymes whose gene expression is often upregulated include those in the fructose metabolism pathway.
For instance, studies have shown that FOS supplementation can lead to increased expression of genes encoding for:
Fructokinase: This enzyme phosphorylates fructose to fructose-6-phosphate (B1210287), the first step in its entry into glycolysis.
Aldolase: This enzyme is involved in the cleavage of fructose-1,6-bisphosphate in the glycolytic pathway.
The expression of these genes allows the microorganism to efficiently utilize the fructose released from FOS hydrolysis as an energy source. The specific gene expression profile can vary between different bacterial species, reflecting their individual metabolic capabilities and preferences for different FOS chain lengths. uliege.be
Table 2: Key Genes and Enzymes in Fructose Metabolism Upregulated by FOS
| Gene (Example) | Enzyme | Function in Fructose Metabolism |
| fruK | Fructokinase | Phosphorylation of fructose to fructose-6-phosphate. |
| fba | Fructose-bisphosphate aldolase | Cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. |
| pfk | Phosphofructokinase | Phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. |
Mechanistic Research on Fructo Oligosaccharide Dp9 at the Cellular and Molecular Level
Direct Interactions of Fructo-oligosaccharide DP9 with Host Cells in vitro
Recent scientific investigations have highlighted that fructo-oligosaccharides (FOS), a type of non-digestible carbohydrate, can directly interact with intestinal epithelial cells, independent of their well-known fermentation by gut microbiota. nih.gov The biological effects of these oligosaccharides are influenced by their chemical structure, molecular weight, and the type of glycosidic linkages they contain. nih.gov This section details the direct engagement of Fructo-oligosaccharide with a degree of polymerization of 9 (FOS DP9) with host cells in laboratory settings.
The intestinal epithelium forms a critical barrier, and its integrity is paramount for health. uu.nl In vitro models using human Caco-2 intestinal epithelial cells are valuable tools for studying the direct effects of compounds like FOS on this barrier. nih.gov A key measure of barrier integrity is transepithelial electrical resistance (TEER). Some studies have indicated that certain FOS fractions can have a protective effect on the intestinal barrier. For instance, a 2% FOS solution demonstrated a moderate but significant protective effect against intestinal barrier dysfunction, as observed by TEER recovery. nih.gov It has been suggested that smaller DP fractions (DP2–8) may be important for these protective effects on barrier integrity. nih.gov
Representative data on the effect of FOS on TEER recovery in a Caco-2 cell model with compromised barrier function.
| Treatment Group | TEER Recovery (%) |
|---|---|
| Control | 55 |
| 2% FOS Solution | 75 |
Note: This table is illustrative and based on findings that specific FOS concentrations can improve TEER recovery. The exact values can vary between experiments.
The integrity of the intestinal barrier is maintained by tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. nih.gov These junctions are dynamic and their reassembly is crucial for recovering from barrier disruption. nih.gov Key proteins involved in the tight junction complex include occludin and zonula occludens-1 (ZO-1). nih.gov
Research has shown that FOS can promote the assembly of tight junctions in intestinal epithelial cells. nih.gov This effect is linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govresearcher.life In experiments using a "calcium switch" assay to disrupt and then allow for the reassembly of tight junctions, FOS was found to accelerate this process. nih.gov This suggests a direct, prebiotic-independent role for FOS in enhancing intestinal barrier function by promoting the reassembly of tight junction proteins. nih.gov
Cellular Signaling Pathways Influenced by this compound in Model Systems
Beyond structural effects, FOS DP9 can also modulate cellular signaling within intestinal epithelial cells, influencing immune responses and gene expression.
Intestinal epithelial cells play an active role in mucosal immunity by releasing signaling molecules like chemokines. uu.nl One such chemokine is CXCL8, also known as IL-8, which is involved in inflammatory responses. nih.gov In vitro studies with Caco-2 cells have shown that pre-treatment with certain oligosaccharides can mitigate the release of CXCL8 when the cells are exposed to an inflammatory stimulus like deoxynivalenol (DON). nih.gov This indicates that specific oligosaccharides can exert direct immunomodulatory effects on epithelial cells. nih.gov
Illustrative data on the effect of oligosaccharide pre-treatment on CXCL8 release in stimulated Caco-2 cells.
| Treatment Group | CXCL8 Release (pg/mL) |
|---|---|
| Unstimulated Control | 50 |
| Stimulated Control | 400 |
| Stimulated + Oligosaccharide | 250 |
Note: This table is a representation of findings that certain oligosaccharides can reduce inflammatory chemokine release.
The functional effects of FOS on intestinal epithelial cells are rooted in changes at the genetic level. The fermentation of inulin (B196767), a type of fructan, by gut bacteria produces metabolites that can lead to a significant upregulation of tight junction genes, including occludin, claudin-3, and ZO-1 in vitro. nih.gov These changes in gene expression are a fundamental mechanism through which prebiotics can enhance intestinal barrier function.
Interplay between this compound, Microbiota, and Cellular Responses in vitro
While direct interactions are important, the interplay between FOS, the gut microbiota, and host cells is a critical aspect of its biological activity. FOS is well-known for its bifidogenic effect, meaning it promotes the growth of beneficial Bifidobacterium species in the gut. nih.gov
In vitro fermentation models using human fecal slurries have demonstrated that FOS can lead to an increase in the production of short-chain fatty acids (SCFAs). nih.govnih.gov These SCFAs, such as butyrate (B1204436), are produced by the bacterial fermentation of prebiotics and can, in turn, influence host cells. For example, butyrate can result in the redistribution of ZO-1 and occludin to the tight junctions, thereby strengthening the intestinal barrier. nih.gov Co-culture models that include both intestinal epithelial cells and gut microbes are therefore essential for studying these complex and synergistic interactions.
Compound Name Table
| Compound Name |
|---|
| This compound |
| Occludin |
| Zonula occludens-1 (ZO-1) |
| CXCL8 (Interleukin-8) |
| Claudin-3 |
| AMP-activated protein kinase (AMPK) |
| Deoxynivalenol (DON) |
Advanced Analytical Methodologies for Fructo Oligosaccharide Dp9 Research
Chromatographic Techniques for Separation and Quantification of FOS DP9
Chromatography is a cornerstone of FOS analysis, enabling the separation of individual oligosaccharides from complex mixtures. The choice of technique depends on the specific analytical goal, whether it is quantification, profiling of isomers, or determining molecular weight distribution.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for analyzing compounds that lack a UV chromophore, such as oligosaccharides. labmanager.com The ELSD operates through a three-step process: nebulization of the column effluent into fine droplets, evaporation of the volatile mobile phase in a heated tube, and detection of the light scattered by the remaining non-volatile analyte particles. labmanager.comjascoinc.com The intensity of the scattered light is proportional to the mass of the analyte. labmanager.com
This technique is particularly useful for the quantification of FOS. nih.gov In research settings, HPLC-ELSD has been employed to assess the purity and identity of fractionated FOS preparations. nih.gov Method validation studies for carbohydrate analysis have demonstrated good linearity, with recovery for FOS ranging from 103.7% to 118.3%. nih.gov However, when compared to other methods, the sensitivity of ELSD can be a limitation. For instance, in the analysis of FOS in onions, the limits of quantification for UHPLC-ELSD were found to be between 34–68 mg/L, which is significantly higher than those achieved with HPAEC-PAD. researchgate.net
Key Research Findings:
Principle: ELSD offers universal detection for non-volatile analytes and is compatible with gradient elution, making it suitable for separating complex FOS mixtures. labmanager.com
Sample Preparation: A common procedure involves dissolving the FOS sample in deionized water, followed by the addition of acetonitrile to match the mobile phase composition, typically for analysis on a HILIC column. nih.gov
Performance: While effective, HPLC-ELSD generally exhibits lower sensitivity compared to electrochemical detection methods for FOS analysis. researchgate.net
High-Performance Anion Exchange Chromatography (HPAEC) with Pulsed Electrochemical Detection (PED) or Pulsed Amperometry Detection (PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of carbohydrates, offering high sensitivity and resolution without the need for derivatization. nih.govyoutube.com Carbohydrates, as weak acids, can be at least partially ionized at high pH, allowing for their separation via anion exchange chromatography. youtube.com The separation is typically performed on a polymeric, pellicular anion exchange resin stable over a pH range of 0–14, such as the Dionex CarboPac series. thermofisher.com HPAEC-PAD enables the complete, single-step separation of neutral and charged oligosaccharides, including the resolution of isomers based on branch, linkage, and position. thermofisher.comresearchgate.net
This method has proven to be a powerful tool for characterizing FOS with varying chain lengths, including DP9. thermofisher.comnih.gov Optimized gradient elution programs can resolve fructans with a degree of polymerization up to 60. nih.gov HPAEC-PAD is considered superior to other chromatographic techniques for the analysis of FOS with a higher degree of polymerization due to its excellent baseline separation and analytical range. researchgate.net
Key Research Findings:
Superior Resolution: HPAEC-PAD can separate complex mixtures of FOS, providing detailed profiles of chain length distribution. thermofisher.comnih.gov
High Sensitivity: The technique achieves low limits of quantification, reported to be between 0.12–2.3 mg/L for FOS, allowing for accurate measurement in various samples. researchgate.net
Column Selection: The Dionex CarboPac PA200 column is frequently recommended for high-resolution separations of both charged and neutral oligosaccharides. thermofisher.comnih.gov
Table 1. Comparison of Detection Limits for FOS Analysis
| Analytical Method | Limit of Quantification (LOQ) | Reference |
|---|---|---|
| UHPLC-ELSD | 34–68 mg/L | researchgate.net |
| HPAEC-PAD | 0.12–2.3 mg/L | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Oligosaccharide Profiling
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds like oligosaccharides. lcms.cz The HILIC separation mechanism involves the partitioning of solutes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. chromatographyonline.comnih.gov This approach provides retention for polar analytes that are poorly retained in reversed-phase chromatography. chromatographyonline.com
HILIC has been successfully applied to the analysis of FOS, with studies demonstrating the separation of FOS with a degree of polymerization up to DP17. lcms.cz The use of amino-bonded silica gel phases is common for carbohydrate analysis in HILIC mode. lcms.cz While Size Exclusion Chromatography (SEC) is another method for oligosaccharide analysis, HILIC can provide better separation for larger oligomers. shodex.comchromatographyonline.com However, for FOS with a higher DP, HPAEC-PAD is often reported to provide superior baseline separation and a wider analytical range compared to HILIC. researchgate.net
Key Research Findings:
Mechanism: HILIC retains analytes based on their polarity, making it well-suited for separating a homologous series of FOS. chromatographyonline.com
Stationary Phases: Amino-functionalized columns are commonly used and have shown excellent separation for FOS samples. lcms.cz Polymer-based packing materials offer durability under high pH conditions. shodex.com
Performance: HILIC can successfully resolve FOS mixtures, including DP9, often within a shorter run time compared to other methods. lcms.cz
Table 2. Typical HILIC Operating Parameters for FOS Profiling
| Parameter | Condition | Reference |
|---|---|---|
| Column | Amino (NH2) stationary phase or Polyvinyl alcohol with diol groups | lcms.czshodex.com |
| Mobile Phase | Acetonitrile/Water gradient | lcms.cz |
| Column Temperature | 40 °C - 60 °C | lcms.czshodex.com |
| Detector | Refractive Index (RI) or ELSD | lcms.cz |
Gel Permeation Chromatography (GPC) and Porous Graphitized Carbon Chromatography (PGC)
Porous Graphitized Carbon (PGC) Chromatography offers a unique stationary phase for the separation of highly polar compounds. chromatographytoday.comchromatographyonline.com PGC retains polar analytes through charge-induced interactions and dispersive forces with its flat, crystalline surface. chromatographytoday.com This "polar retention effect on graphite" (PREG) allows for the retention of compounds that are difficult to analyze with conventional reversed-phase columns. chromatographyonline.com A key advantage of PGC is its ability to resolve structural isomers, making it a powerful tool for detailed oligosaccharide characterization. chromatographyonline.com The robustness of PGC columns across a wide pH range and at high temperatures further enhances their utility in glycomics research. researchgate.net
Mass Spectrometry (MS) for Comprehensive Fructo-oligosaccharide DP9 Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of oligosaccharides. It provides precise molecular weight information, which is crucial for confirming the degree of polymerization of FOS components.
MALDI-TOF MS for Degree of Polymerization Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is highly effective for determining the molecular weight distribution and, consequently, the degree of polymerization of FOS mixtures. nih.govfrontiersin.org In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser beam desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight analyzer where they are separated based on their mass-to-charge ratio.
MALDI-TOF MS is particularly well-suited for analyzing FOS, as it provides clear confirmation of the DP for each component in the mixture. nih.gov Research has shown it to be complementary to chromatographic methods like HPAEC-PAD, offering better assurance of correct molecular assignment since the isotopic mass of each peak is available. nih.gov It is especially effective for determining the DP of low molar mass materials, which includes the entire FOS range from DP2 to DP9 and beyond. researchgate.netresearchgate.net
Key Research Findings:
Confirmation of DP: MALDI-TOF MS provides unambiguous molecular weight data, allowing for the confident assignment of the degree of polymerization for each FOS species. nih.gov
Optimal Matrix: For FOS analysis, 2,5-dihydroxybenzoic acid (2,5-DHB) has been identified as an effective matrix for optimal ionization. nih.gov
Complementary Technique: When used alongside HPAEC-PAD, MALDI-TOF MS provides a comprehensive characterization of FOS samples, combining high-resolution separation with precise mass identification. nih.gov
Table 3. Typical MALDI-TOF MS Parameters for FOS Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Matrix | 2,5-dihydroxybenzoic acid (2,5-DHB) | nih.gov |
| Laser | Pulsed UV laser (e.g., 337 nm) | nih.gov |
| Ion Mode | Positive linear ion mode | nih.gov |
| Acceleration Voltage | ~15 keV | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural confirmation of fructo-oligosaccharides (FOS), including those with a degree of polymerization of 9 (DP9). This method provides detailed information about the sequence, linkage, and branching patterns of the oligosaccharide. The process involves multiple stages of mass analysis, typically within a single instrument. Initially, the FOS DP9 molecules are ionized, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to prevent fragmentation. The resulting precursor ions, which correspond to the molecular weight of FOS DP9, are then selected in the first mass analyzer.
These selected ions are subsequently subjected to collision-induced dissociation (CID), where they are fragmented by collision with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer, generating an MS/MS spectrum. The fragmentation pattern is not random; it occurs at the glycosidic bonds, providing a wealth of structural information. By analyzing the mass differences between the fragment ions, the sequence of monosaccharide units can be determined. For FOS DP9, this would involve identifying the characteristic loss of fructose (B13574) residues.
A key challenge in oligosaccharide analysis is the presence of isomers, which have the same mass but different structures. MS/MS can help differentiate these isomers by producing unique fragmentation patterns for each. For instance, different linkage positions (e.g., β-(2→1) vs. β-(2→6)) can result in distinct fragment ions, allowing for their identification. Advanced MS/MS techniques, such as logically derived sequence tandem mass spectrometry (LODES/MSn), have been developed to systematically characterize oligosaccharide structures, including linkage positions and stereoisomers, without the need for standards. rsc.orgresearchgate.net
The workflow for FOS DP9 structural confirmation using MS/MS typically involves liquid chromatography (LC) separation prior to mass spectrometry analysis (LC-MS/MS). This allows for the separation of different FOS isomers before they enter the mass spectrometer, simplifying the subsequent analysis. ucdavis.eduacs.orgresearchgate.net
Table 1: Illustrative MS/MS Fragmentation Data for a Linear this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| [M+Na]+ | [M+Na - 162]+ | Loss of a terminal fructose residue |
| [M+Na]+ | [M+Na - 324]+ | Loss of two fructose residues |
| [M+Na]+ | [M+Na - 486]+ | Loss of three fructose residues |
| [M+Na]+ | [M+Na - 648]+ | Loss of four fructose residues |
| [M+Na]+ | [M+Na - 810]+ | Loss of five fructose residues |
| [M+Na]+ | [M+Na - 972]+ | Loss of six fructose residues |
| [M+Na]+ | [M+Na - 1134]+ | Loss of seven fructose residues |
| [M+Na]+ | [M+Na - 1296]+ | Loss of eight fructose residues |
Note: The m/z values are hypothetical and would depend on the specific adduct ion (e.g., Na+) and the exact mass of the FOS DP9 molecule.
Quantitative PCR (qPCR) for Microbial Population Dynamics in FOS DP9 Fermentation
Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the abundance of specific DNA sequences. In the context of FOS DP9 fermentation research, qPCR is employed to monitor the population dynamics of specific microbial groups within a complex community, such as the gut microbiota. This allows researchers to understand which bacteria are utilizing the FOS DP9 for growth.
The principle of qPCR involves monitoring the amplification of a target DNA sequence in real-time using fluorescent probes or dyes. The target sequence is typically a gene that is specific to a particular microbial genus or species of interest, such as the 16S rRNA gene, which has regions that are highly conserved within a species but variable between species. By designing primers that are specific to the 16S rRNA gene of a target bacterium, for example, Bifidobacterium or Lactobacillus, it is possible to quantify the number of copies of this gene in a sample. This, in turn, provides an estimate of the abundance of that particular bacterium.
During a FOS DP9 fermentation study, samples of the microbial community would be collected at different time points. DNA would then be extracted from these samples, and qPCR would be performed using primers specific for various microbial groups. The results would show changes in the abundance of these groups over time, indicating which bacteria are being stimulated by the presence of FOS DP9. This method is particularly useful for quantifying bacteria that are difficult to culture using traditional microbiological techniques. nih.govnih.govresearchgate.net
Table 2: Hypothetical qPCR Data on Microbial Population Changes During FOS DP9 Fermentation
| Microbial Genus | Initial Abundance (gene copies/mL) | Abundance after 24h Fermentation (gene copies/mL) | Fold Change |
| Bifidobacterium | 1.2 x 10^6 | 3.6 x 10^7 | 30 |
| Lactobacillus | 5.4 x 10^5 | 8.1 x 10^5 | 1.5 |
| Bacteroides | 2.1 x 10^8 | 2.3 x 10^8 | 1.1 |
| Clostridium | 7.8 x 10^7 | 7.5 x 10^7 | ~0.96 |
Omics Approaches in FOS DP9 Research
"Omics" approaches provide a global view of the biological molecules within a system. In the context of FOS DP9 research, these technologies are invaluable for understanding the complex interactions between this prebiotic and the gut microbiota.
Metagenomics for Microbial Community Composition and Functional Gene Identification
Beyond just identifying the members of the community, metagenomics can also provide insights into the functional potential of the microbiota. By analyzing the genes present in the collective genome, it is possible to identify genes that encode for enzymes involved in carbohydrate metabolism, including those that may be responsible for the degradation and utilization of FOS DP9. This can help to elucidate the metabolic pathways involved in FOS DP9 fermentation.
Table 3: Illustrative Metagenomic Findings on Microbial Genera Affected by FOS Supplementation
| Microbial Genus | Change in Relative Abundance | Potential Role in FOS Metabolism |
| Bifidobacterium | Increased | Known to utilize FOS for growth |
| Olsenella | Increased | Identified as a FOS-utilizing bacterium |
| Bacteroides | Decreased | May be outcompeted by FOS-specialists |
| Coprococcus | Increased | Potentially involved in cross-feeding on FOS fermentation byproducts |
Metatranscriptomics for Gene Expression Analysis during FOS DP9 Metabolism
While metagenomics reveals the functional potential of the microbiota, metatranscriptomics provides a snapshot of the genes that are actively being expressed at a given time. wikipedia.orgnih.gov This is achieved by sequencing the messenger RNA (mRNA) from a microbial community. In the context of FOS DP9 research, metatranscriptomics can identify which genes and metabolic pathways are upregulated in response to the presence of FOS DP9. wikipedia.orgnih.govmdpi.com
For example, a metatranscriptomic study could reveal an increased expression of genes encoding for fructan-degrading enzymes, such as fructan hydrolases, and transporters for fructose and other simple sugars in specific bacteria. This provides direct evidence of the functional response of the microbiota to FOS DP9 and helps to pinpoint the key microbial players and the specific mechanisms of FOS DP9 metabolism. nih.govnih.gov
Table 4: Hypothetical Metatranscriptomic Data on Upregulated Gene Functions During FOS DP9 Fermentation
| Gene Function | Associated Microbial Genus | Fold Change in Expression | Implication |
| Beta-fructofuranosidase | Bifidobacterium longum | 50 | Active degradation of FOS DP9 |
| Fructose ABC transporter | Bifidobacterium adolescentis | 35 | Uptake of fructose released from FOS DP9 |
| Glycolysis pathway genes | Bifidobacterium spp. | 20 | Increased energy production from FOS DP9 metabolism |
| Butyrate (B1204436) synthesis pathway genes | Faecalibacterium prausnitzii | 15 | Cross-feeding and production of beneficial metabolites |
Metabolomics for Profiling FOS DP9 Fermentation Products
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In FOS DP9 research, metabolomics is used to identify and quantify the end-products of microbial fermentation in the gut. mdpi.com The primary fermentation products of FOS are short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate. nih.govmdpi.com These SCFAs are known to have numerous health benefits for the host.
By using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, metabolomic analysis of fecal or blood samples can provide a detailed profile of the SCFAs and other metabolites produced during FOS DP9 fermentation. This information is crucial for understanding the physiological effects of FOS DP9 and for linking changes in the microbiota to specific metabolic outputs. nih.govnih.govresearchgate.net
Table 5: Example Metabolomic Profile of Short-Chain Fatty Acids from FOS DP9 Fermentation
| Metabolite | Concentration in Control Group (mM) | Concentration in FOS DP9 Group (mM) | Significance |
| Acetate | 35.2 ± 4.1 | 55.8 ± 6.3 | p < 0.05 |
| Propionate | 12.5 ± 2.3 | 20.1 ± 3.5 | p < 0.05 |
| Butyrate | 10.8 ± 1.9 | 25.4 ± 4.2 | p < 0.01 |
Future Research Directions and Unaddressed Areas in Fructo Oligosaccharide Dp9 Studies
Development of Novel Biotechnological Processes for Tailored FOS DP9 Production
The current commercial production of FOS typically results in a mixture of molecules with varying chain lengths (DP2-DP9 and higher). A significant challenge and a primary direction for future research is the development of biotechnological processes specifically tailored for the high-yield production of FOS DP9.
Current Production Landscape and Future Needs: Enzymatic synthesis using fructosyltransferases (FTs) is the primary method for FOS production. However, controlling the polymerization process to favor a specific DP, such as DP9, is complex. Research indicates that reaction conditions, such as initial substrate concentration, influence the distribution of FOS chain lengths; lower sucrose (B13894) concentrations tend to favor the production of longer-chain FOS (e.g., DP5 and DP6), but precise control to maximize DP9 is not yet established.
Future research should focus on:
Process Optimization: Systematic investigation into the effects of temperature, pH, substrate concentration, and enzyme-to-substrate ratio to define optimal conditions for maximizing FOS DP9 synthesis.
Bioreactor Technology: The use of advanced bioreactor systems, such as membrane reactors, could facilitate the continuous removal of shorter-chain FOS and byproducts (e.g., glucose), thereby shifting the reaction equilibrium towards the synthesis of higher DP products like FOS DP9.
Microbial Fermentation: Exploring and engineering microbial strains (e.g., Aspergillus niger, Aureobasidium pullulans) that naturally produce FTs with a preference for synthesizing longer-chain FOS. This could involve genetic modification to enhance the expression and efficiency of specific enzymes.
Investigation of Undiscovered Enzymatic Pathways and Novel Fructosyltransferases for FOS DP9 Synthesis
The specificity of the fructosyltransferases used in FOS synthesis is paramount in determining the final product's chain length distribution. A critical area of future research is the discovery and characterization of novel enzymes with inherent specificity for producing FOS DP9.
Enzyme Discovery and Engineering: The vast majority of currently used FTs produce a spectrum of FOS molecules. The search for novel FTs from diverse microbial sources (e.g., bacteria, fungi, yeast) inhabiting unique ecological niches could yield enzymes with a natural propensity for synthesizing longer-chain fructans. Furthermore, enzyme engineering presents a powerful tool for modifying existing FTs.
Key research initiatives should include:
Bioprospecting: Screening of novel microorganisms from diverse environments for unique fructosyltransferase activities.
Enzyme Engineering: Utilizing techniques such as site-directed mutagenesis and directed evolution to alter the active site of known FTs. biorxiv.org This could enhance their processivity and shift their product specificity towards FOS DP9. mdpi.com Identifying conserved sequence motifs and unique structural loops in enzymes that produce high-level FOS could guide these engineering efforts. mdpi.com
Characterization of Novel Pathways: Investigating the complete enzymatic pathways in microorganisms that produce long-chain fructans to understand the synergistic action of different enzymes that may contribute to the synthesis of specific DP products.
High-Resolution Structural Analysis of Fructo-oligosaccharide DP9 Isomers
FOS DP9 is not a single structure but can exist as various isomers depending on the linkage of the fructose (B13574) units. A comprehensive understanding of its biological activity requires high-resolution structural analysis to differentiate and characterize these isomers.
Advanced Analytical Techniques: Recent advancements in analytical chemistry provide the tools necessary for this detailed characterization. While challenging due to their high polarity, methods for separating and identifying high-DP FOS are emerging. researchgate.net
Future studies should employ a multi-platform approach:
Chromatography: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) are essential for separating FOS DP9 isomers. researchgate.net
Mass Spectrometry (MS): High-resolution MS techniques, such as UHPLC-Q-Exactive Orbitrap MS, have been successfully used to preliminarily identify FOS DP9 (GF8) in complex mixtures from natural sources like Polygonatum cyrtonema Hua. researchgate.net Further development of MS/MS fragmentation libraries specific to FOS isomers is needed for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are indispensable for the definitive structural elucidation of purified FOS DP9 isomers, providing detailed information on glycosidic linkages and stereochemistry.
| Analytical Technique | Application in FOS DP9 Research | Key Findings/Future Goal |
| HPLC-ELSD | Simultaneous determination of FOS with DP3 to DP9. researchgate.net | Method developed for quantification in natural products like burdock. researchgate.net |
| HPAEC-PAD | Separation of FOS isomers based on charge at high pH. | High-resolution separation of different chain lengths and linkage isomers. |
| UHPLC-Q-Orbitrap MS | Identification of FOS DP9/GF8 in plant extracts. researchgate.net | Provides precise molecular mass and fragmentation data for preliminary identification. researchgate.net |
| NMR Spectroscopy | Definitive structural elucidation of purified isomers. | Elucidation of specific glycosidic linkages (e.g., β-(2→1) vs. β-(2→6)) and branching. |
Elucidation of Specific Receptor-Mediated Interactions of FOS DP9 at the Cellular Level in vitro
The biological effects of FOS are often attributed to their fermentation by gut microbiota. However, there is growing interest in the direct interaction of these oligosaccharides with host cells, particularly intestinal epithelial cells (IECs) and immune cells. Research into specific receptor-mediated interactions for FOS DP9 is a largely unexplored frontier.
Challenges and Opportunities: While short-chain FOS have been shown to exert direct effects on IECs, the mechanisms for long-chain FOS like DP9 are less clear. nih.gov It is hypothesized that longer-chain fructans may interact with pattern recognition receptors (PRRs) on host cells, such as Toll-like receptors (TLRs) or C-type lectin receptors (e.g., Dectin-1), thereby modulating cellular signaling pathways. frontiersin.org
Future in vitro research should focus on:
Receptor Binding Assays: Developing assays to screen for direct binding of purified FOS DP9 isomers to a panel of PRRs expressed on IEC and immune cell lines.
Co-culture Models: Utilizing advanced in vitro models, such as transwell co-cultures of IECs and immune cells (e.g., PBMCs), to study how FOS DP9 modulates cell-cell communication and immune responses without microbial fermentation. frontiersin.orgnih.gov
Bacterial Receptor Interactions: Investigating the binding affinity and specificity of FOS DP9 to bacterial surface receptors and transporters, such as the SusCD complex in prominent gut symbionts like Bacteroides thetaiotaomicron. biorxiv.org Studies have shown these transporters can bind FOS with DPs ranging from 5 to at least 13-14, indicating a mechanism for selective uptake by specific gut bacteria. biorxiv.org
Application of Advanced Bioinformatic and Computational Models for FOS DP9 Metabolism Prediction
Predicting the metabolic fate of FOS DP9 in the complex gut ecosystem is crucial for understanding its prebiotic potential and downstream effects. Advanced bioinformatic and computational models offer a powerful, in silico approach to address this challenge.
Modeling Approaches: Genome-scale metabolic models (GEMs) of individual gut microbes and microbial communities can be used to simulate the degradation and fermentation of specific prebiotics. nih.govnih.gov These models integrate genomic data with known biochemical pathways to predict metabolic outputs like short-chain fatty acid (SCFA) production. researchgate.netbiorxiv.org
Future directions in this area include:
Model Refinement: Incorporating specific enzymatic pathways for the degradation of long-chain fructans into existing GEMs of key gut commensals. This requires data on the specific fructan hydrolases possessed by different bacterial species.
Personalized Microbiome Modeling: Using metagenomic data from human cohorts to construct personalized gut microbiome models. These models can then be used to predict how an individual's unique microbiota would metabolize FOS DP9, leading to personalized nutrition strategies. researchgate.net
Predictive Toxicology and Function: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities and potential interactions of different FOS DP9 isomers based on their structural features.
Exploration of FOS DP9 as a Research Tool in Non-Clinical Biological Systems
Beyond its potential as a prebiotic, purified FOS DP9 can serve as a valuable research tool in various non-clinical biological systems to probe specific biological questions.
Applications as a Research Substrate: The availability of a well-characterized, high-purity FOS DP9 standard can enable a range of experimental studies.
Potential applications include:
Microbiology Research: Using FOS DP9 as a sole carbon source in in vitro fermentation studies to selectively cultivate and study the physiology of specific fructan-degrading bacteria. nih.govfrontiersin.org This can help identify keystone species involved in the metabolism of long-chain fructans.
Enzyme Characterization: Employing FOS DP9 as a specific substrate to characterize the activity and kinetics of novel fructan hydrolases (e.g., inulinases, fructan β-fructosidases) and fructosyltransferases. researchgate.net This is essential for understanding the mechanisms of fructan metabolism in both microbes and plants.
Plant Physiology: Using FOS DP9 in plant cell culture studies to investigate its role as a signaling molecule or in stress tolerance mechanisms, as fructans are known to be involved in plant responses to abiotic stress.
Food Science: Incorporating FOS DP9 into food matrices to study its physicochemical properties, such as water-binding capacity, texture modification, and stability during processing, which are influenced by the degree of polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
